4-tert-Butylphenyl-(2-furyl)methanol
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Overview
Description
4-tert-Butylphenyl-(2-furyl)methanol is an organic compound that features a phenyl ring substituted with a tert-butyl group and a furan ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylphenyl-(2-furyl)methanol typically involves the reaction of 4-tert-butylbenzaldehyde with 2-furylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylphenyl-(2-furyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-tert-butylbenzaldehyde, while reduction could produce 4-tert-butylphenylmethanol.
Scientific Research Applications
4-tert-Butylphenyl-(2-furyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butylphenyl-(2-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the furan ring.
2-Furylmethanol: Contains the furan ring but lacks the tert-butylphenyl group.
Uniqueness
4-tert-Butylphenyl-(2-furyl)methanol is unique due to the presence of both the tert-butylphenyl and furan moieties, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(furan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)12-8-6-11(7-9-12)14(16)13-5-4-10-17-13/h4-10,14,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKTXXUDACAZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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